Propargylmagnesium bromide
Overview
Description
Propargylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. It is widely used in organic synthesis due to its ability to form carbon-carbon bonds. The compound is characterized by the presence of a propargyl group (a three-carbon chain with a triple bond) attached to a magnesium bromide moiety. This unique structure makes it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propargylmagnesium bromide is typically prepared by the reaction of propargyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent the oxidation of the magnesium. The general reaction is as follows:
HC≡CCH2Br+Mg→HC≡CCH2MgBr
The reaction is exothermic and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield. The industrial process also involves rigorous purification steps to ensure the removal of any impurities .
Chemical Reactions Analysis
Types of Reactions: Propargylmagnesium bromide undergoes various types of chemical reactions, including:
Addition Reactions: It adds to carbonyl compounds (aldehydes and ketones) to form homopropargylic alcohols.
Substitution Reactions: It can substitute halides in organic compounds to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions with other organometallic reagents to form more complex molecules.
Common Reagents and Conditions:
Solvents: Diethyl ether, tetrahydrofuran.
Catalysts: Copper(I) iodide, palladium complexes.
Conditions: Inert atmosphere, low temperatures to prevent side reactions.
Major Products:
Homopropargylic Alcohols: Formed by the addition to carbonyl compounds.
Propargylated Amines: Formed by the reaction with amines.
Enaminones: Formed by the reaction with amides.
Scientific Research Applications
Propargylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of propargylmagnesium bromide involves the nucleophilic addition of the propargyl group to electrophilic centers in organic molecules. The magnesium bromide moiety stabilizes the negative charge on the carbon atom, facilitating the formation of new carbon-carbon bonds. This mechanism is crucial in the formation of homopropargylic alcohols and other products .
Comparison with Similar Compounds
Propargyl Chloride: Similar in structure but less reactive due to the presence of chlorine instead of bromine.
Propargyl Alcohol: Contains a hydroxyl group instead of a magnesium bromide moiety, making it less reactive in nucleophilic addition reactions.
Allylmagnesium Bromide: Similar Grignard reagent but with a double bond instead of a triple bond.
Uniqueness: Propargylmagnesium bromide is unique due to its high reactivity and versatility in forming carbon-carbon bonds. Its ability to participate in a wide range of reactions makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
magnesium;prop-1-yne;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3.BrH.Mg/c1-3-2;;/h1H,2H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLERVAXAQFOFRI-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C#C.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrMg | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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